3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide
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Overview
Description
3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core, a butanoylamino group, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves multiple steps:
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Formation of the Butanoylamino Group: : The initial step involves the acylation of aniline with butanoyl chloride to form N-butanoylaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
C6H5NH2+C4H7COCl→C6H5NHCOC4H7+HCl
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Introduction of the Indene Moiety: : The next step involves the coupling of N-butanoylaniline with 2,3-dihydro-1H-indene-5-ylamine. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
C6H5NHCOC4H7+C9H9NH2→C6H5NHCOC4H7NHC9H9+H2O
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Formation of the Benzamide Core: : The final step involves the formation of the benzamide structure by reacting the intermediate with benzoyl chloride under basic conditions.
C6H5NHCOC4H7NHC9H9+C6H5COCl→C6H5NHCOC4H7NHC9H9COC6H5+HCl
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Indanone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated benzamides.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, potentially acting as an inhibitor or modulator of specific enzymes or receptors. Its structure suggests it could interact with proteins involved in signaling pathways, making it a candidate for drug development.
Industry
In the materials science field, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide
- 3-{[1-(2,3-dihydro-1H-inden-5-yl)ethyl]amino}benzamide
- 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride
Uniqueness
Compared to similar compounds, This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-2-5-19(23)21-17-9-4-8-16(13-17)20(24)22-18-11-10-14-6-3-7-15(14)12-18/h4,8-13H,2-3,5-7H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
VYEGNRSVTSEXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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